molecular formula C21H23NO3 B11235465 3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11235465
M. Wt: 337.4 g/mol
InChI Key: SALYLBFMGNFXJS-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the acyloin rearrangement of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides . This reaction is typically carried out under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield hydroxyindole derivatives.

    Substitution: The compound can undergo substitution reactions at the indole ring or the pentamethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of neuroglioma cells by inducing apoptosis and cell cycle arrest . This is achieved through the activation of the p53 protein, which regulates the expression of pro-apoptotic proteins like Bax and inhibits cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentamethylphenyl group enhances its stability and potentially its biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,3,4,5,6-pentamethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C21H23NO3/c1-11-12(2)14(4)19(15(5)13(11)3)18(23)10-21(25)16-8-6-7-9-17(16)22-20(21)24/h6-9,25H,10H2,1-5H3,(H,22,24)

InChI Key

SALYLBFMGNFXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C)C

Origin of Product

United States

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